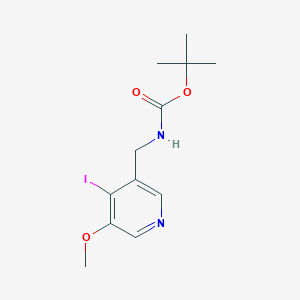

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate

Beschreibung

Tert-butyl (4-iodo-5-methoxypyridin-3-yl)-methylcarbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to the methylamine substituent at the 3-position of the pyridine ring. The 4-position is substituted with an iodine atom, while the 5-position bears a methoxy group. Its molecular formula is C₁₂H₁₇IN₂O₃, with a molecular weight of 364.19 g/mol . The compound has a CAS registry number of 1138444-20-8 and is commercially available under catalog numbers such as HB678 (1 g, 5 g, 25 g) with prices ranging from $400 to $4,800, indicating its use in specialized research .

The iodine substituent at the 4-position is a heavy halogen, making this compound valuable in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) for introducing functional groups .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15-6-8-5-14-7-9(17-4)10(8)13/h5,7H,6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIORNOJVCUHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673872 | |

| Record name | tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-20-8 | |

| Record name | 1,1-Dimethylethyl N-[(4-iodo-5-methoxy-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbamate Formation via Aminomethylation and Protection

A representative approach involves the following steps:

- Starting from 4-iodo-5-methoxypyridin-3-ylmethylamine or a related intermediate.

- Reaction with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate.

- Purification by column chromatography yields the desired carbamate.

This method is consistent with protocols for similar compounds, such as tert-butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate, where the carbamate group is introduced to protect the amine functionality.

Halogenation and Subsequent Functionalization

Halogenation to introduce iodine at the 4-position can be achieved by:

- Electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide on a methoxypyridine derivative.

- The halogenated intermediate is then subjected to aminomethylation and carbamate protection.

This sequence is supported by heterocyclic carboxamide compound syntheses, where halogenated methoxypyridines serve as key intermediates.

Photochemical Coupling and Carbamate Installation

Recent advances in photochemical synthesis have demonstrated:

- Use of copper catalysts and light irradiation (e.g., 410 nm LEDs) to facilitate coupling reactions involving iodopiperidine carbamates.

- This method allows for efficient formation of carbamate-linked heterocycles under mild conditions with good yields (up to 80%).

Though this example involves piperidine carbamates, similar photochemical strategies could be adapted for the preparation of this compound.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Iodination | N-iodosuccinimide or ICl; solvent: acetonitrile or DCM | Selective iodination at 4-position |

| Aminomethylation | Formaldehyde + ammonium source or preformed amine | Formation of aminomethyl intermediate |

| Carbamate formation | tert-Butyl chloroformate, base (e.g., triethylamine) | Room temperature, inert atmosphere |

| Purification | Silica gel column chromatography | Yields typically 70-85% |

| Photochemical coupling (alternative) | Cu(OTf)2 catalyst, ligand, THF, LED irradiation (410 nm) | 24 h reaction, 80% yield |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical carbamate protection | tert-Butyl chloroformate, base | Straightforward, high yield | Requires precursor amine |

| Electrophilic iodination | N-iodosuccinimide, mild solvents | Selective halogenation | Potential over-iodination |

| Photochemical coupling | Cu(OTf)2, ligand, LED light, THF | Mild conditions, good yield | Requires specialized setup |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions, making it valuable for chemists working on novel compounds.

Biological Studies

Due to its structural similarity to biologically active molecules, this compound is utilized in various biological studies, particularly in enzyme inhibition and receptor binding assays. It can interact with enzymes or receptors, potentially leading to insights into metabolic pathways and disease mechanisms.

Drug Discovery

In drug development, this compound is investigated for its potential to inhibit specific enzymes associated with diseases such as cancer or metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration.

Study on Enzyme Inhibition

A notable study focused on the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Binding Affinity Assessment

Research assessing the binding affinities of this compound against various receptors demonstrated promising characteristics that could be harnessed for therapeutic applications targeting receptor-mediated pathways.

Wirkmechanismus

The mechanism by which Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the methoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamate group can also form covalent bonds with active site residues in enzymes, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Halogen vs. Non-Halogen Substituents: The iodine atom in the target compound provides a distinct advantage in metal-catalyzed coupling reactions compared to chloro, methyl, or hydroxy groups. For example, tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate may undergo nucleophilic substitution, but iodine’s larger atomic radius and weaker C–I bond make it more reactive in cross-coupling .

- Electronic Effects : Methoxy groups enhance ring stability and electron density, but substituents like hydroxy or methyl alter polarity and lipophilicity. The dimethoxy analogue (CAS 1138444-27-5) is more hydrophilic than the iodo-methoxy derivative .

- Molecular Weight : The iodine atom contributes significantly to the molecular weight (364.19 vs. 278.28 for the hydroxy analogue), impacting pharmacokinetic properties in drug development .

Phenyl Carbamate Analogues

describes phenyl carbamates such as 4-bromo-3-(tert-butyl)phenyl methylcarbamate and 5-(tert-butyl)-2-iodophenyl methylcarbamate . While structurally distinct (phenyl vs. pyridine cores), these compounds share functional similarities:

- Halogen Substituents : The 2-iodophenyl derivative is analogous to the target compound in leveraging iodine for coupling reactions.

- Biological Activity : These phenyl carbamates are designed as acetylcholinesterase inhibitors, suggesting that the pyridine-based target compound could also be explored for enzyme modulation .

Biologische Aktivität

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate (CAS Number: 1138444-20-8) is an organic compound that has garnered attention in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇IN₂O₃, with a molecular weight of approximately 364.18 g/mol. The compound features a pyridine ring substituted with an iodine atom and a methoxy group, along with a tert-butyl carbamate moiety. These structural components contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇IN₂O₃ |

| Molecular Weight | 364.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1138444-20-8 |

Although specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that its biological activity may stem from interactions with various enzymes or receptors. The presence of the iodine atom can enhance binding affinity due to increased molecular interactions, while the methoxy group contributes to lipophilicity, influencing bioavailability and pharmacokinetics.

Applications in Research

- Proteomics Research : The compound has been utilized as a biochemical tool in proteomics, particularly in studies involving enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a candidate for modulating protein interactions or enzyme activities.

- Drug Discovery : Given its potential to inhibit specific enzymes or receptors, this compound may play a role in drug development processes aimed at targeting diseases associated with enzyme dysregulation.

- Enzyme Interaction Studies : Interaction studies have focused on determining the binding affinities of this compound with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could significantly reduce enzyme activity at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Binding Affinity Assessment

In another research effort, the binding affinities of this compound were assessed against various receptors using radiolabeled ligands. Results demonstrated that the compound exhibited promising binding characteristics, which could be harnessed for therapeutic applications targeting receptor-mediated pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the iodo substituent at the 4-position of the pyridine ring in this compound?

- Methodological Answer : The iodination of pyridine derivatives typically employs electrophilic substitution or metal-catalyzed cross-coupling. For tert-butyl carbamate-protected pyridines, direct iodination can be achieved using N-iodosuccinimide (NIS) under acidic or neutral conditions. For example, demonstrates iodination in a pyrimidine derivative using similar reagents. Optimization of solvent (e.g., DMF or acetonitrile) and temperature (25–80°C) is critical to avoid deprotection of the tert-butyl group. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

| Parameter | Typical Conditions |

|---|---|

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | DMF, CH₃CN |

| Temperature | 25–80°C |

| Yield | 50–75% (estimated from analogous reactions) |

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H), methoxy group at ~3.8 ppm (3H), and pyridine protons as distinct aromatic signals (e.g., H-6 at ~8.2 ppm due to iodine's electron-withdrawing effect) .

- ¹³C NMR : The carbamate carbonyl appears at ~155 ppm, with the pyridine carbons showing deshielding at C-4 (iodine effect).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₆IN₂O₃: calculated ~379.02) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Waste Disposal : Halogenated waste should be collected separately and incinerated in compliance with local regulations .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the iodo substituent in cross-coupling reactions?

- Methodological Answer : The tert-butyl carbamate acts as an electron-donating protecting group, stabilizing the pyridine ring but introducing steric hindrance. In Suzuki-Miyaura coupling, the iodo group’s reactivity may be reduced compared to bromo/chloro analogs. Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Kinetic studies (e.g., monitoring reaction progress via HPLC) can quantify rate differences .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. THF) require systematic evaluation:

Dynamic Light Scattering (DLS) : Assess aggregation in different solvents.

Solubility Parameter Calculation : Use Hansen solubility parameters to predict optimal solvents.

High-Performance Liquid Chromatography (HPLC) : Quantify solubility limits via saturation concentration assays .

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

- Methodological Answer : The iodine atom can be replaced with ¹²⁵I or ¹³¹I for radiolabeling. Methodology:

Isotopic Exchange : React the compound with Na¹²⁵I in the presence of Cu(I) catalysts at 120°C.

Purification : Use radio-TLC to isolate the labeled product.

Validation : Assess stability in PBS and serum via gamma counting .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent yields in the iodination step?

- Methodological Answer : Variability may arise from moisture sensitivity or competing side reactions.

- Step 1 : Ensure anhydrous conditions (use molecular sieves, degas solvents).

- Step 2 : Monitor reaction progress with TLC (hexane:EtOAc = 3:1).

- Step 3 : If side products dominate, switch to a milder iodinating agent (e.g., I₂ with AgOTf) .

Applications in Drug Discovery

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer : The tert-butyl carbamate group can act as a linker for E3 ligase ligands (e.g., thalidomide analogs), while the pyridine core serves as a protein-binding motif. Synthetic steps:

Functionalization : Introduce an alkyl chain at the carbamate nitrogen for ligase conjugation.

Biological Testing : Evaluate degradation efficiency via Western blot (target protein levels) and cellular viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.